![molecular formula C18H20N2O3 B12909141 Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate CAS No. 62515-77-9](/img/structure/B12909141.png)
Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is a complex organic compound that features both indole and dihydropyridine moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The dihydropyridine ring is a key structural component in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate typically involves multiple steps. One common method starts with the preparation of 1H-indole-2-carbonyl chloride from 1H-indole-2-carboxylic acid using thionyl chloride . This intermediate is then reacted with 3,4-dihydropyridine under basic conditions to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .
化学反应分析
Types of Reactions
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Corresponding carboxylic acids.
科学研究应用
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate has various applications in scientific research:
作用机制
The mechanism of action of Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
Ethyl 2-(1H-indole-2-carbonyl)-3,4-dihydropyridine-1(2H)-yl)acetate: Similar structure but different substitution pattern.
Methyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate: Methyl ester instead of ethyl ester.
Uniqueness
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is unique due to its combination of indole and dihydropyridine moieties, which confer distinct biological activities and chemical reactivity .
属性
CAS 编号 |
62515-77-9 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
ethyl 2-[5-(1H-indole-2-carbonyl)-3,4-dihydro-2H-pyridin-1-yl]acetate |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-17(21)12-20-9-5-7-14(11-20)18(22)16-10-13-6-3-4-8-15(13)19-16/h3-4,6,8,10-11,19H,2,5,7,9,12H2,1H3 |
InChI 键 |
DMQAXQPVHKEAMM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1CCCC(=C1)C(=O)C2=CC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)


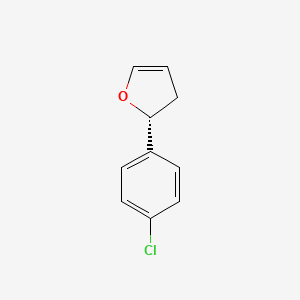
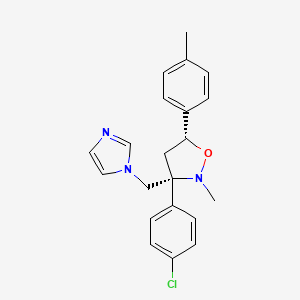
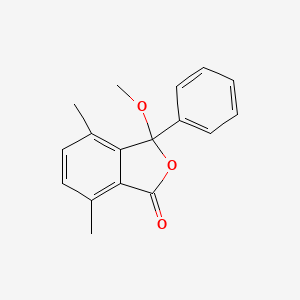
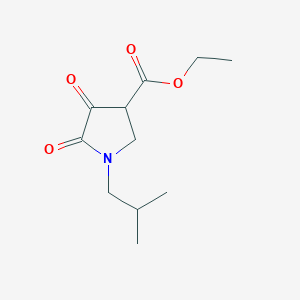
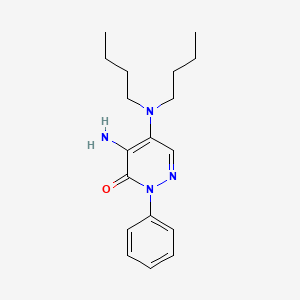

![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)
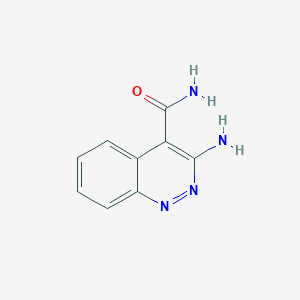

![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
